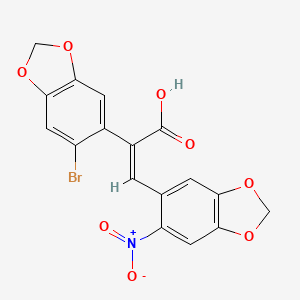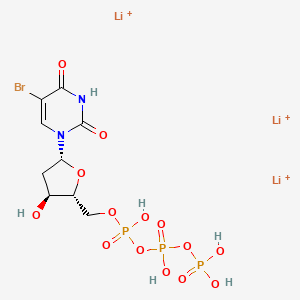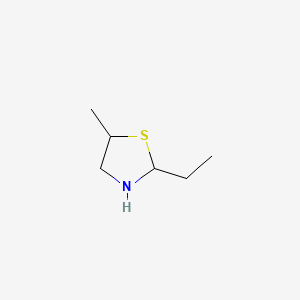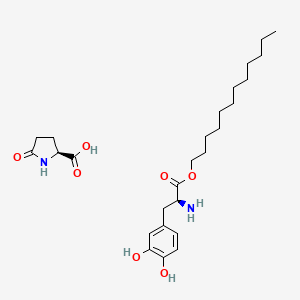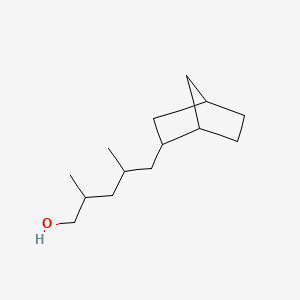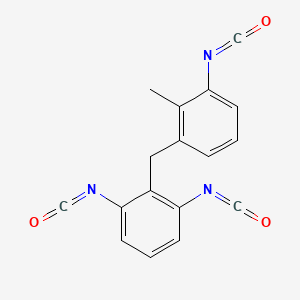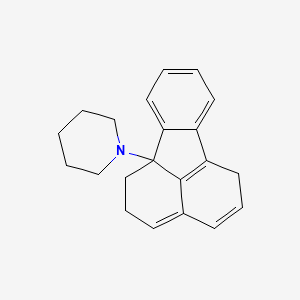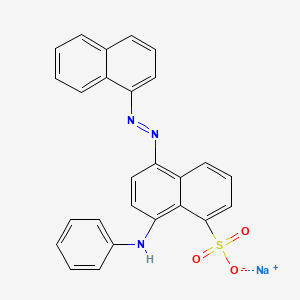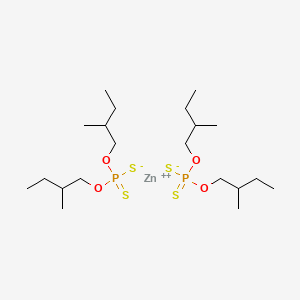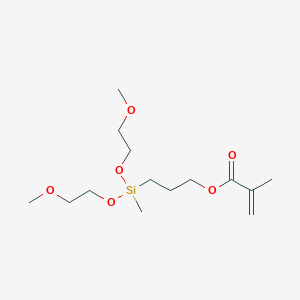
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is a chemical compound with the molecular formula C14H28O6Si and a molecular weight of 320.45 g/mol . It is a methacrylate ester that contains a silyl group, making it a versatile compound in various applications, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(bis(2-methoxyethoxy)methylsilyl)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to form silanols.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Polymers: Formed through polymerization, these polymers can be used in coatings, adhesives, and sealants.
Silanols: Formed through hydrolysis, these compounds can further react to form siloxanes.
Scientific Research Applications
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.
Biology and Medicine: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the compound’s reactivity and allows for the formation of stable siloxane bonds. These properties make it suitable for applications requiring durable and flexible materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Methacryloxypropyl)trimethoxysilane
Uniqueness
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is unique due to its bis(2-methoxyethoxy)methylsilyl group, which provides enhanced solubility and reactivity compared to other silyl methacrylates. This makes it particularly useful in applications requiring high-performance materials .
Properties
CAS No. |
93804-26-3 |
|---|---|
Molecular Formula |
C14H28O6Si |
Molecular Weight |
320.45 g/mol |
IUPAC Name |
3-[bis(2-methoxyethoxy)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H28O6Si/c1-13(2)14(15)18-7-6-12-21(5,19-10-8-16-3)20-11-9-17-4/h1,6-12H2,2-5H3 |
InChI Key |
IQNCMVGYSANBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




